

physicochemical properties of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

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Compound of Interest

Compound Name: 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

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An In-Depth Technical Guide to the Physicochemical Properties of **4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one**

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of **4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one** (CAS No. 1072-89-5). The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. A thorough understanding of the fundamental properties of its derivatives is therefore critical for researchers in drug discovery and development. This document details the compound's molecular identity, summarizes its key physicochemical parameters, and provides robust, field-proven experimental protocols for their determination. Furthermore, it outlines the expected spectroscopic signature of the molecule and presents a reliable synthetic route. The content is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, empowering researchers to generate high-quality, reproducible results.

Introduction

The Imidazol-2-one Scaffold in Medicinal Chemistry

The imidazole ring system is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.^[1] Its derivatives are known to exhibit a vast

spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The 1,3-dihydro-2H-imidazol-2-one (also known as ethyleneurea) substructure, in particular, serves as a versatile pharmacophore. Its hydrogen bonding capabilities and rigid, planar geometry make it an attractive component for designing molecules that interact with specific biological targets. Understanding the physicochemical profile of substituted analogues like **4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one** is a prerequisite for any rational drug design or development program.

Scope and Purpose of this Guide

The primary objective of this guide is to serve as a central, authoritative resource for scientists working with **4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one**. It consolidates known structural and spectroscopic data while providing detailed, actionable protocols for determining critical physicochemical properties that may not be readily available in the literature. This document is designed to bridge the gap between raw data and practical application, explaining the causality behind experimental choices and their implications for research outcomes.

Molecular Structure and Identification

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

Chemical Identity

Identifier	Value	Source(s)
IUPAC Name	4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one	-
CAS Number	1072-89-5	[2]
Molecular Formula	C ₅ H ₈ N ₂ O	[2]
Molecular Weight	112.13 g/mol	[2]
InChI Key	Not available	-
Canonical SMILES	<chem>CC1=C(NC(=O)N1)C</chem>	-

Structure:

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Figure 1. Chemical structure of **4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one**.

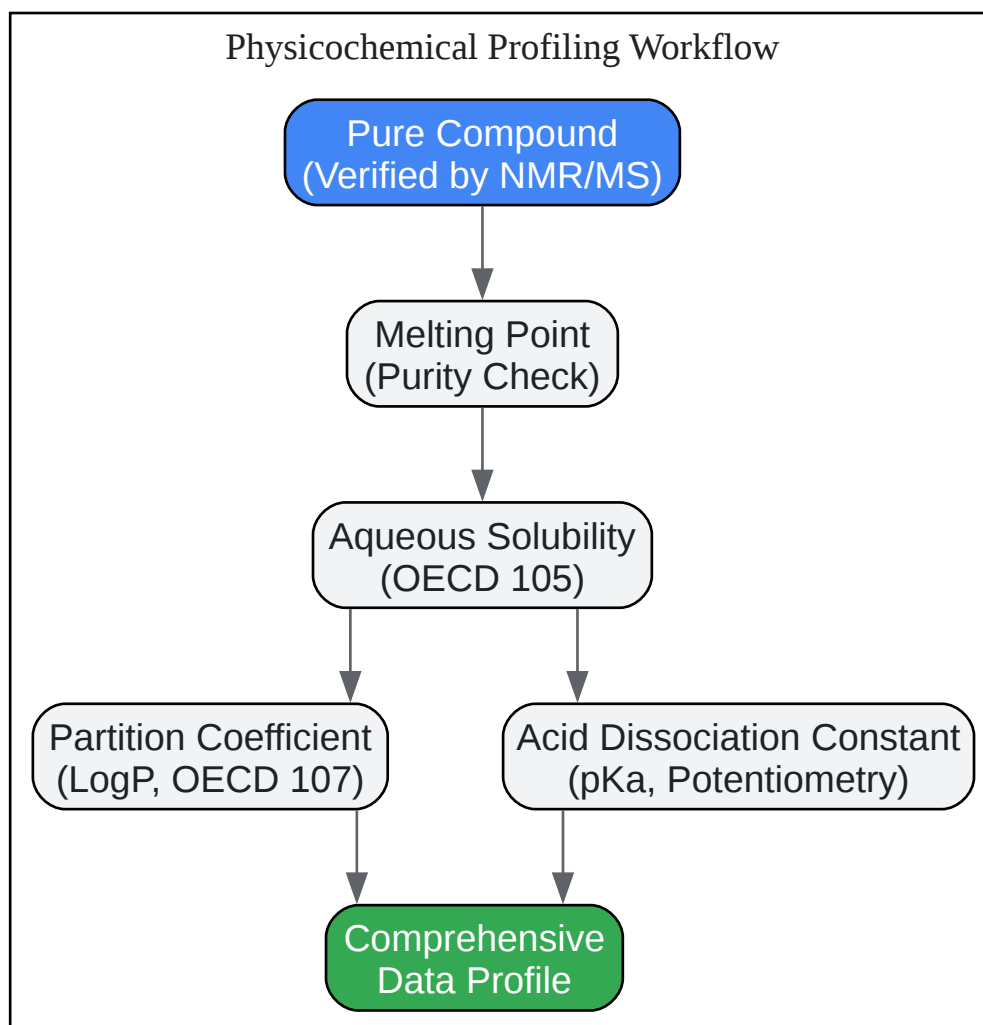
Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data is not publicly available, the property is marked for experimental determination, with detailed protocols provided in Section 4.

Property	Value	Source(s)
Physical State	Solid (predicted)	-
Melting Point	To Be Determined Experimentally	-
Boiling Point	To Be Determined Experimentally	-
Water Solubility	To Be Determined Experimentally	-
pKa	12.30 ± 0.70 (Predicted)	[3]
LogP (n-octanol/water)	To Be Determined Experimentally	-

Protocols for Experimental Determination

As a Senior Application Scientist, it is understood that reliance on predicted values is insufficient for rigorous research. The following section provides self-validating, standards-compliant protocols for the experimental determination of the core physicochemical properties.



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Diagram 1. Workflow for comprehensive physicochemical profiling.

Protocol: Melting Point Determination

- **Scientific Rationale:** The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.
- **Methodology (Capillary Method):**
 - Ensure the compound is thoroughly dried to remove residual solvents.

- Load a small amount of the crystalline solid into a capillary tube, tapping gently to create a packed column of 2-3 mm height.
- Place the capillary tube into a calibrated melting point apparatus.
- Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2).
- The melting range is reported as T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol: Aqueous Solubility Determination (OECD 105 Flask Method)

- Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Poor solubility can severely limit oral absorption. This protocol follows the OECD Test Guideline 105, a globally recognized standard.[\[4\]](#)
- Methodology:
 - Preliminary Test: Add approximately 10 mg of the substance to a vial containing 10 mL of distilled water. Shake vigorously at 20 °C for 24 hours. If the substance dissolves completely, it is classified as "freely soluble," and the final test should be adjusted accordingly.
 - Final Test:
 - Add an excess amount of the solid compound to a flask containing a known volume of distilled water.
 - Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) in a shaker bath.[\[4\]](#) The agitation must be sufficient to suspend the solid but not so vigorous as to cause foaming or emulsion formation.

- Periodically (e.g., at 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant. To avoid including solid particles, centrifugation or filtration (using a filter material that does not adsorb the compound) is required.
- Analyze the concentration of the compound in the aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).
- Equilibrium is reached when three consecutive concentration measurements are in agreement. The final value is reported as the saturation mass concentration (e.g., in mg/L or mol/L).[4]

Protocol: n-Octanol/Water Partition Coefficient (LogP) (OECD 107 Shake Flask Method)

- Scientific Rationale: The LogP value is the measure of a compound's lipophilicity. It is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for bioaccumulation. This protocol is based on the OECD Test Guideline 107.[5]
- Methodology:
 - Preparation: Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and allowing them to separate.
 - Test Run:
 - Prepare a stock solution of the compound in the solvent in which it is more soluble (likely n-octanol or water).
 - In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the saturated n-octanol and saturated water. The volume ratios should be varied (e.g., 1:1, 2:1, 1:2) across different runs.[5]
 - Add a small, known amount of the stock solution. The total concentration should not exceed 0.01 mol/L.

- Seal the vessel and shake vigorously until equilibrium is established (typically 5-15 minutes).
- Separate the two phases by centrifugation.[5]
- Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.
- Calculation: The partition coefficient (P_{ow}) is the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w). The final result is expressed as its base-10 logarithm (LogP). The values from the different volume ratios should agree within ± 0.3 log units.[5]

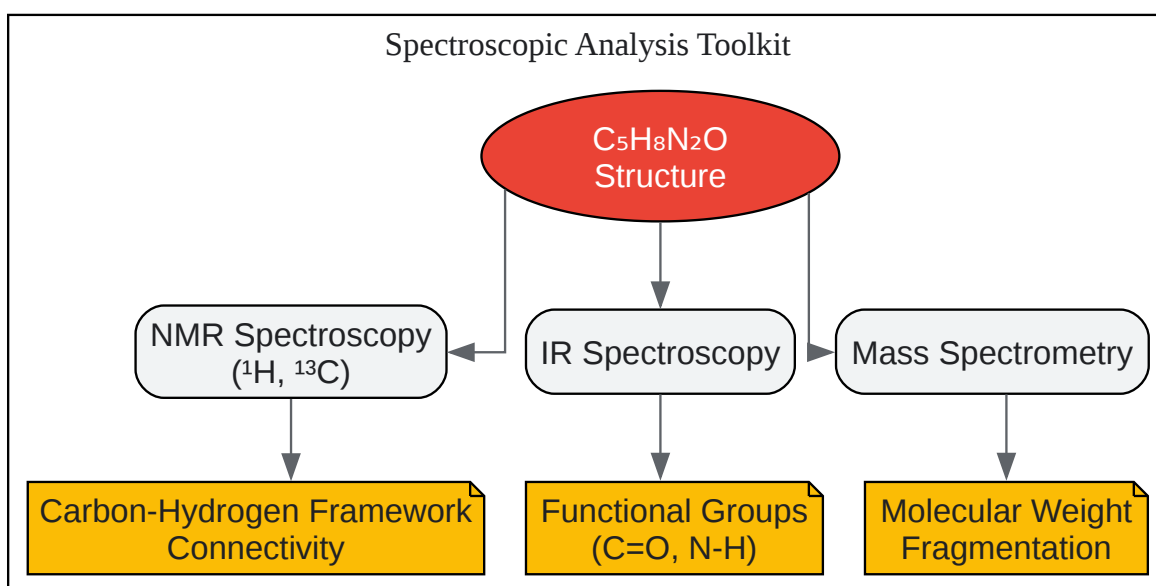
Protocol: pKa Determination by Potentiometric Titration

- Scientific Rationale: The pKa dictates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The predicted pKa of ~12.3 suggests the N-H protons are weakly acidic.[3] Potentiometric titration is a highly accurate method for experimental verification.[6]
- Methodology:
 - System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[7]
 - Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[8] Add a background electrolyte like KCl (e.g., 0.15 M) to maintain constant ionic strength.[7]
 - Titration:
 - Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C).
 - Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[8]

- Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic substance or a strong acid (0.1 M HCl) for a basic substance. Given the predicted pKa, titration with a strong acid would be appropriate to determine the pKa of the conjugate acid.
- Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined precisely from the inflection point of the first derivative of the curve.[9]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.



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Diagram 2. Spectroscopic methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{13}C NMR: Experimental data confirms the presence of three distinct carbon environments. [\[10\]](#)
 - C=O (Carbonyl): Expected chemical shift ~155-165 ppm.
 - C4/C5 (sp^2 carbons): Expected chemical shift ~120-130 ppm.
 - $-\text{CH}_3$ (Methyl carbons): Expected chemical shift ~10-20 ppm.
- ^1H NMR (Predicted):
 - N-H (Amide protons): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 7-10 ppm.
 - $-\text{CH}_3$ (Methyl protons): A sharp singlet is expected around 2.0-2.5 ppm, integrating to 6 protons.
- Protocol for NMR Analysis:
 - Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz). [\[11\]](#) Standard pulse programs for ^1H and $^{13}\text{C}\{^1\text{H}\}$ acquisition should be used.

Infrared (IR) Spectroscopy

- Expected Absorption Bands:
 - N-H Stretch: A moderate to strong, somewhat broad band around 3200-3300 cm^{-1} .
 - C-H Stretch (sp^3): Bands just below 3000 cm^{-1} .

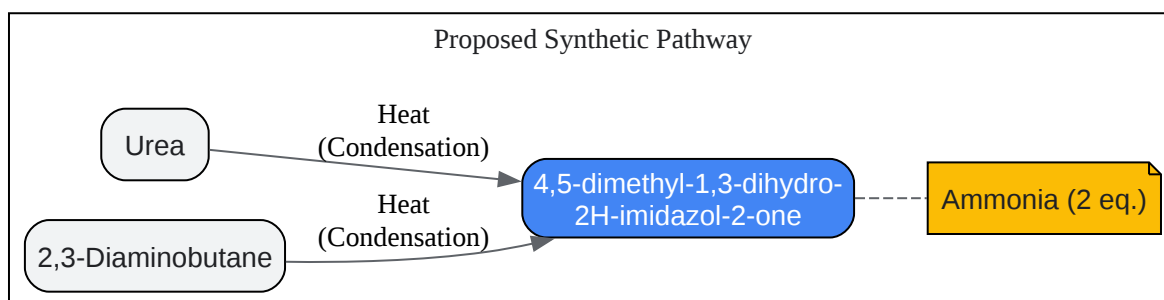
- C=O Stretch (Urea carbonyl): A very strong, sharp band around 1680-1710 cm^{-1} . This is a highly characteristic peak.
- C=C Stretch: A medium intensity band around 1600-1650 cm^{-1} .
- Protocol (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
 - Record a background spectrum.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact.
 - Acquire the sample spectrum.

Mass Spectrometry (MS)

- Expected Results (Electron Ionization - EI):
 - Molecular Ion ($\text{M}^+\bullet$): A prominent peak is expected at $m/z = 112$, corresponding to the molecular weight.
 - Fragmentation: Common fragmentation pathways may include the loss of methyl radicals (M-15) or cleavage of the ring structure.
- Protocol (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the compound ($\sim 1\text{-}10\text{ }\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
 - Infuse the solution directly into the ESI source at a low flow rate (e.g., $5\text{-}10\text{ }\mu\text{L/min}$).
 - Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z = 113$.

Synthesis and Purification

A reliable synthetic method is crucial for obtaining high-purity material for research. The most direct approach involves the cyclization of a 1,2-diamine with a carbonyl source.



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Diagram 3. Proposed synthesis via condensation reaction.

Recommended Synthetic Protocol

- Rationale: This procedure is based on the well-established reaction of 1,2-diamines with urea to form cyclic ureas, which is a practical and atom-economical method.^[1]
- Methodology:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobutane (1.0 eq) and urea (1.1 eq).
 - Heating: Heat the mixture gently in an oil bath. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like xylene.
 - Reaction Progress: Continue heating at a temperature sufficient to melt the reactants and drive the reaction (e.g., 130-150 °C). The evolution of ammonia gas indicates the reaction is proceeding. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may solidify.

- Purification: Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to induce recrystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Quality Control: Confirm the purity of the final product by melting point determination and spectroscopic analysis (NMR, IR).

Safety, Handling, and Storage

- Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related imidazole compounds can be harmful if swallowed, cause skin irritation, and may cause serious eye damage.^[3] Disclaimer: The user must consult the specific, official Safety Data Sheet (SDS) for CAS 1072-89-5 from the supplier before handling this chemical.
- Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8°C.^[3]

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